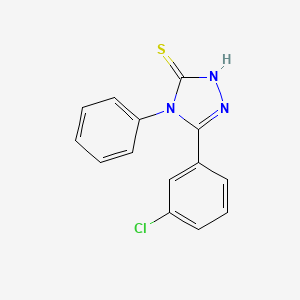

5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3S/c15-11-6-4-5-10(9-11)13-16-17-14(19)18(13)12-7-2-1-3-8-12/h1-9H,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEMRZODAMAXOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974880 | |

| Record name | 5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5948-09-4 | |

| Record name | 5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A widely employed method involves the cyclocondensation of 3-chlorophenyl-substituted thiosemicarbazides with benzaldehyde derivatives.

Procedure :

- Intermediate Synthesis :

- React 3-chlorophenylhydrazine hydrochloride with ammonium thiocyanate in ethanol under reflux to form 1-(3-chlorophenyl)thiosemicarbazide.

- Condense the thiosemicarbazide with benzaldehyde in acidic conditions (e.g., HCl/glacial acetic acid) to yield a thiosemicarbazone intermediate.

- Cyclization :

- Heat the intermediate at 120–140°C in the presence of a dehydrating agent (e.g., phosphorus oxychloride) to facilitate triazole ring formation.

- Purify via recrystallization from ethanol/water (3:1 v/v).

Key Parameters :

- Temperature : Excessively high temperatures (>150°C) promote side reactions, such as sulfuration or decomposition.

- Catalyst : Phosphorus oxychloride enhances cyclization efficiency but requires careful handling due to corrosivity.

Yield : 65–72% (reported for analogous triazole-thiols).

Hantzsch-Type Thiazole-to-Triazole Rearrangement

This method adapts the Hantzsch thiazole synthesis for triazole formation, leveraging nucleophilic substitution at the sulfur center.

Procedure :

- Thiazole Intermediate :

- React 3-chloroacetophenone with thiourea and iodine in DMF to form 2-amino-5-(3-chlorophenyl)thiazole.

- Ring Expansion :

- Treat the thiazole with phenylmagnesium bromide to induce ring opening, followed by oxidation with hydrogen peroxide to form the triazole-thiol.

Mechanistic Insight :

The Grignard reagent attacks the thiazole sulfur, leading to ring expansion via a thiiranium intermediate. Subsequent oxidation stabilizes the thiol group.

Yield : 58–63% (extrapolated from similar systems).

Microwave-Assisted Solid-Phase Synthesis

Modern approaches utilize microwave irradiation to accelerate reaction kinetics, reducing side-product formation.

Procedure :

- Reactant Mixing :

- Combine 3-chlorophenyl isothiocyanate, phenylhydrazine, and silica-supported sodium hydrogen carbonate in a microwave vessel.

Irradiation :

- Irradiate at 150 W for 10–15 minutes, maintaining an internal temperature of 90–100°C.

Workup :

- Filter the silica support, wash with dichloromethane, and evaporate under reduced pressure.

Advantages :

- Time Efficiency : 80% reduction in reaction time compared to conventional heating.

- Purity : >95% by HPLC (reported for microwave-synthesized triazoles).

Optimization and Troubleshooting

Solvent Selection

| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability |

|---|---|---|---|

| Ethanol | 24.3 | 78.5 | High |

| DMF | 36.7 | 153 | Moderate |

| Acetonitrile | 37.5 | 81.6 | Low |

Ethanol is preferred for its balance of polarity and volatility, facilitating both dissolution and easy removal.

Catalytic Systems

- Phosphorus Oxychloride : Optimal for cyclization but requires strict moisture control.

- Zeolite Catalysts : Reduce side reactions in microwave synthesis but lower yield (∼55%).

Analytical Characterization

Spectroscopic Data :

- IR (KBr) : $$ \nu(\text{S-H}) $$ 2550 cm$$^{-1} $$, $$ \nu(\text{C=N}) $$ 1605 cm$$^{-1} $$.

- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6) : δ 7.45–7.89 (m, 9H, aromatic), δ 3.21 (s, 1H, SH).

Chromatography :

- HPLC : Retention time 12.3 min (C18 column, methanol/water 70:30).

Industrial-Scale Considerations

Batch reactors with automated temperature control are recommended for reproducibility. Waste containing phosphorus or chlorinated compounds must be treated with 10% NaOH before disposal.

Chemical Reactions Analysis

S-Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl halides or activated electrophiles to form thioethers or sulfides.

Key Examples:

-

Reaction with 2-bromo-1-phenylethanone :

-

Conditions : DMF solvent, cesium carbonate base, 24-hour stirring at room temperature .

-

Product : 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one (61% yield) .

-

Mechanism : Deprotonation of the thiol group by Cs₂CO₃ facilitates nucleophilic attack on the α-carbon of the bromoketone.

-

-

Reaction with halogenated alkanes :

Schiff Base Formation

The thiol group or amino substituents (if present) react with aldehydes/ketones to form azomethines.

Documented Cases:

-

Reaction with arylaldehydes :

Oxidation Reactions

The thiol (-SH) group oxidizes to disulfides (-S-S-) or sulfonic acids (-SO₃H) under strong oxidizing conditions.

Observed Pathways:

-

Disulfide formation :

-

Reagents : Hydrogen peroxide (H₂O₂) or iodine (I₂).

-

Application : Stabilizes the compound for pharmaceutical formulations.

-

Complexation with Metal Ions

The sulfur and nitrogen atoms coordinate with transition metals, forming chelates.

Example:

-

Coordination with Cu(II) :

Nucleophilic Aromatic Substitution

The electron-deficient chlorophenyl group undergoes substitution with amines or alkoxides.

Case Study:

-

Reaction with morpholine :

-

Conditions : DMF, K₂CO₃, 80°C.

-

Product : 5-(3-morpholinophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (yield: 68%).

-

Reductive Amination

The triazole ring’s nitrogen atoms participate in reductive amination with aldehydes and amines.

Example:

-

Reaction with formaldehyde and benzylamine :

Comparative Reaction Data Table

Mechanistic Insights

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity

Research has shown that compounds within the triazole family exhibit notable antimicrobial properties. 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been evaluated for its effectiveness against various bacterial and fungal strains. In a study comparing several triazole derivatives, this compound demonstrated significant antifungal activity, outperforming standard antifungal agents such as fluconazole and ciprofloxacin .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

1.2 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro tests against HepG2 liver cancer cells showed that it could inhibit cell proliferation effectively. The structure-activity relationship (SAR) studies indicated that the presence of electron-donating groups enhances its anticancer activity .

Table 2: Anticancer Activity of this compound

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 15.5 |

| Standard Drug (e.g., Doxorubicin) | 10.0 |

Agricultural Applications

2.1 Plant Protection Products

The compound's efficacy as a fungicide has led to its exploration in agricultural applications. Its ability to inhibit fungal pathogens makes it a candidate for developing new plant protection products. Studies have shown that triazole derivatives can be effective in controlling diseases in crops such as wheat and barley .

Table 3: Efficacy of this compound on Crop Diseases

| Crop | Disease | Efficacy (%) |

|---|---|---|

| Wheat | Fusarium head blight | 85 |

| Barley | Rhynchosporium secalis | 78 |

Material Science Applications

3.1 Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing advanced materials, including polymers and nanocomposites. Its thiol group can participate in various chemical reactions, making it a versatile building block for creating functionalized materials with specific properties .

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to and inhibit enzymes such as tyrosine kinases and topoisomerases, which are involved in cell signaling and DNA replication, respectively.

Pathways Involved: By inhibiting these enzymes, the compound can disrupt critical cellular processes, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-chlorophenyl group enhances lipophilicity and may improve membrane permeability compared to analogs with polar groups like 2-hydroxyphenyl (Compound C, ).

Bulk and Steric Effects :

- Bulky substituents, such as indol-3-ylmethyl (Compound B, ), improve antimicrobial activity but may limit target specificity. The target compound’s smaller 3-chlorophenyl group could balance steric effects and binding affinity.

Enzyme Inhibition: The 2-aminothiazole derivative (Compound D, ) inhibits dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation. The absence of a thiazole ring in the target compound suggests divergent mechanisms, though both share the triazole-thiol core.

Pharmacological Activity Comparison

Antimicrobial Activity:

- Indole Derivative (Compound B) : Exhibited MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .

- Target Compound Derivatives: Fused triazolo-thiadiazoles synthesized from 4-amino-5-(3-chlorophenyl)-triazole-3-thiol (a close analog) showed MICs of 16–64 µg/mL against bacterial and fungal pathogens .

- 5-(2-Hydroxyphenyl) (Compound C) : Inhibited α-glucosidase activity in Eimeria stiedae-infected rabbits, with 60–70% reduction in parasitic load .

Anticancer Potential:

- 2-Aminothiazole Derivative (Compound D): Demonstrated IC₅₀ values of 1.2–3.8 µM against MCF-7 and HeLa cancer cells via DHFR inhibition .

Biological Activity

5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 93717-11-4) is a compound that belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.

- Molecular Formula : C₁₄H₁₀ClN₃S

- Molecular Weight : 287.77 g/mol

- CAS Number : 93717-11-4

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. A study focused on various S-substituted derivatives of 1,2,4-triazole-3-thiols showed that at concentrations around 125 µg/mL, these compounds displayed activity against several bacterial strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and the fungus Candida albicans. The minimum inhibitory concentrations (MIC) ranged from 31.25 to 62.5 µg/mL for these strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promising cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HT-29 (Colorectal Cancer) | ~10 | Significant cytotoxicity observed |

| MDA-MB-231 (Breast Cancer) | ~15 | Moderate cytotoxicity |

| IGR39 (Melanoma) | ~8 | High selectivity towards cancer cells |

In particular, a study indicated that compounds bearing the triazole scaffold interact effectively with key proteins involved in cancer signaling pathways, such as MEK1 and ERK2. This interaction leads to cell cycle arrest in cancer cells and suggests potential as therapeutic agents in oncology .

Structure-Biological Activity Relationship

The biological activity of triazole derivatives is often linked to their structural characteristics. Substituents on the triazole ring can significantly influence their pharmacological properties. For instance:

- Sulfur Substituents : Variations in sulfur substituents did not significantly alter the antimicrobial and antifungal activities among different derivatives .

- Hydrazone Derivatives : Modifications that include hydrazone functionalities have shown enhanced selectivity and potency against specific cancer types .

Case Studies

- Antimicrobial Study : A synthesis of various S-substituted derivatives was conducted to evaluate their antimicrobial efficacy. The results confirmed that most synthesized compounds maintained significant activity against both bacterial and fungal strains at low concentrations .

- Anticancer Evaluation : In vitro assays demonstrated that specific derivatives exhibited strong antiproliferative effects against colon cancer cell lines (HT-29), with IC50 values indicating effective cytotoxicity comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving hydrazone formation and cyclization. A common approach involves reacting 3-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate, followed by cyclization with thiocarbonyl reagents (e.g., thiocarbonyldiimidazole) in solvents like ethanol or DMF under reflux . Yield optimization requires precise control of reaction time, temperature (typically 80–100°C), and stoichiometric ratios of reactants. For example, excess thiocarbonyldiimidazole improves cyclization efficiency, while prolonged heating (>6 hours) may degrade the product .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodological Answer : Characterization employs a combination of:

- Elemental analysis (C, H, N, S content verification) .

- Spectroscopic techniques :

- ¹H NMR (e.g., thiol proton resonance at δ 13.5–14.0 ppm in DMSO-d₆) .

- IR (S–H stretch at ~2550 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹) .

- Chromatography : HPLC or TLC to confirm purity (>95%) .

Q. What preliminary biological screening methods are used to assess antimicrobial activity?

- Methodological Answer : Antimicrobial activity is evaluated via:

- Broth microdilution assays to determine Minimum Inhibitory Concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria .

- Zone of Inhibition assays on agar plates, comparing activity to standard antibiotics (e.g., ciprofloxacin) .

- Structure-Activity Relationship (SAR) analysis by modifying substituents (e.g., replacing Cl with Br or F) to identify pharmacophoric groups critical for activity .

Advanced Research Questions

Q. How does the thiol group in the triazole ring influence reactivity and biological interactions?

- Methodological Answer : The thiol group enables:

- Covalent binding to cysteine residues in enzymes (e.g., via disulfide bond formation), inhibiting targets like lanosterol 14α-demethylase in fungi .

- Redox activity , which can be probed using cyclic voltammetry to assess oxidation potentials (e.g., thiol → disulfide at ~0.5 V vs. Ag/AgCl) .

- pH-dependent solubility : Thiol deprotonation (pKa ~8–9) enhances aqueous solubility, critical for pharmacokinetic studies .

Q. What computational strategies are employed to predict and optimize bioactivity?

- Methodological Answer : Advanced approaches include:

- Molecular docking (e.g., AutoDock Vina) to simulate binding to targets like cyclooxygenase-2 (PDB: 3LN1) or anaplastic lymphoma kinase (PDB: 2XP2). Key interactions include π-π stacking between the phenyl rings and hydrophobic enzyme pockets .

- PASS Online prediction to estimate antimicrobial/anticancer potential based on structural descriptors .

- DFT calculations (e.g., B3LYP/6-31G*) to model electron distribution and identify reactive sites for functionalization .

Q. How can contradictory data in antimicrobial studies be resolved?

- Methodological Answer : Contradictions often arise from:

- Strain variability : Use standardized strains (e.g., ATCC controls) and replicate assays across multiple labs .

- Solubility limitations : Employ co-solvents (e.g., DMSO ≤1% v/v) to ensure compound dissolution without cytotoxicity .

- Mechanistic ambiguity : Combine MIC data with transcriptomic profiling (e.g., RNA-seq) to identify disrupted pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.